(2-Methoxy-4-nitrophenyl)phosphonic acid
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Overview
Description
(2-Methoxy-4-nitrophenyl)phosphonic acid is a chemical compound with the molecular formula C7H8NO6P It is characterized by the presence of a methoxy group, a nitro group, and a phosphonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4-nitrophenyl)phosphonic acid typically involves the reaction of 2-methoxy-4-nitrophenol with a phosphonating agent. One common method is the use of phosphorus trichloride (PCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate phosphonate ester, which is subsequently hydrolyzed to yield the desired phosphonic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4-nitrophenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phosphonic acid group can undergo hydrolysis to form the corresponding phosphonate ester.
Common Reagents and Conditions
Oxidation: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the phosphonic acid group.
Major Products Formed
Reduction: 2-Methoxy-4-aminophenylphosphonic acid.
Substitution: Various substituted phenylphosphonic acids depending on the nucleophile used.
Hydrolysis: Phosphonate esters and corresponding alcohols.
Scientific Research Applications
Chemistry
(2-Methoxy-4-nitrophenyl)phosphonic acid is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving phosphonic acids.
Medicine
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including corrosion inhibitors and flame retardants .
Mechanism of Action
The mechanism by which (2-Methoxy-4-nitrophenyl)phosphonic acid exerts its effects involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the enzyme’s active site, thereby blocking the enzyme’s normal function .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylphosphonic acid: Similar structure but lacks the methoxy group.
2-Methoxyphenylphosphonic acid: Similar structure but lacks the nitro group.
4-Methoxyphenylphosphonic acid: Similar structure but lacks the nitro group.
Uniqueness
(2-Methoxy-4-nitrophenyl)phosphonic acid is unique due to the presence of both the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a broader range of chemical modifications and applications compared to its simpler analogs .
Properties
CAS No. |
89693-67-4 |
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Molecular Formula |
C7H8NO6P |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
(2-methoxy-4-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO6P/c1-14-6-4-5(8(9)10)2-3-7(6)15(11,12)13/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
BWDAHECHVSVBTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])P(=O)(O)O |
Origin of Product |
United States |
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